molecular formula C6H10ClNO B2691453 1-(Chloromethyl)piperidin-2-one CAS No. 68116-79-0

1-(Chloromethyl)piperidin-2-one

Cat. No. B2691453
Key on ui cas rn: 68116-79-0
M. Wt: 147.6
InChI Key: WAFMOUFRJOGUMW-UHFFFAOYSA-N
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Patent
US07169925B2

Procedure details

The title compound is prepared in accordance with the procedures set forth in Moreira, R. et al., Tet. Lett. , (1994), 35, 7107–7110. Thus, a mixture of 2-piperidinone (1.0 g, 10.09 mmol) and paraformaldehyde (500 mg) is refluxed in anhydrous THF (30 mL) and chlorotrimethylsilane (30 mL) overnight under N2. Concentrate the solvent under vacuum to give N-(chloromethyl)-2-piperidone as an oil (1.30 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=O.[CH2:8]=[O:9].[Cl:10][Si](C)(C)C>C1COCC1>[Cl:10][CH2:2][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:8]1=[O:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(CCCC1)=O
Name
Quantity
500 mg
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared in accordance with the procedures
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solvent under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCN1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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